molecular formula C17H16N2O2 B12519150 N-[3-(Benzylamino)-3-oxoprop-1-en-1-yl]benzamide CAS No. 652976-03-9

N-[3-(Benzylamino)-3-oxoprop-1-en-1-yl]benzamide

Cat. No.: B12519150
CAS No.: 652976-03-9
M. Wt: 280.32 g/mol
InChI Key: UWRYWMAQHAQOKF-UHFFFAOYSA-N
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Description

N-[3-(Benzylamino)-3-oxoprop-1-en-1-yl]benzamide is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a benzylamino group attached to a prop-1-en-1-yl chain, which is further connected to a benzamide group. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(Benzylamino)-3-oxoprop-1-en-1-yl]benzamide typically involves the reaction of benzylamine with an appropriate acylating agent, followed by the introduction of the prop-1-en-1-yl group. The reaction conditions often require the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent quality and high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[3-(Benzylamino)-3-oxoprop-1-en-1-yl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The benzylamino group can participate in nucleophilic substitution reactions with electrophiles like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of benzamide derivatives with oxidized side chains.

    Reduction: Formation of benzylamine derivatives with reduced side chains.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

N-[3-(Benzylamino)-3-oxoprop-1-en-1-yl]benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-[3-(Benzylamino)-3-oxoprop-1-en-1-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylamino group can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting their activity. The prop-1-en-1-yl chain and benzamide group contribute to the overall binding affinity and specificity of the compound for its targets.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(Benzylamino)ethyl)-4-(naphthalene-1-sulfonamido)benzamide
  • N-(Pyrimidin-2-yl)alkyl/arylamide derivatives

Uniqueness

N-[3-(Benzylamino)-3-oxoprop-1-en-1-yl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, making it a valuable molecule for targeted research applications.

Properties

CAS No.

652976-03-9

Molecular Formula

C17H16N2O2

Molecular Weight

280.32 g/mol

IUPAC Name

N-[3-(benzylamino)-3-oxoprop-1-enyl]benzamide

InChI

InChI=1S/C17H16N2O2/c20-16(19-13-14-7-3-1-4-8-14)11-12-18-17(21)15-9-5-2-6-10-15/h1-12H,13H2,(H,18,21)(H,19,20)

InChI Key

UWRYWMAQHAQOKF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C=CNC(=O)C2=CC=CC=C2

Origin of Product

United States

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